Methyl 2,2-dimethyl-4-oxochroman-6-carboxylate is a benzoic acid derivative belonging to the 3,4-dihydro-2H-pyran-4-one family. It is primarily known as a key intermediate in the synthesis of various biologically active compounds. This compound was first identified during a phytochemical study of Piper fuligineum, a plant known for its medicinal properties. []
Methyl 2,2-dimethyl-4-oxochroman-6-carboxylate is an organic compound classified within the family of 2,2-dimethyl-1-benzopyrans. This compound is characterized by its unique structure, which includes a chroman moiety with two methyl groups at the 2-position and a carboxylate group. It has been identified in various plant species, notably in Piper dilatatum, Piper gaudichaudianum, and Piper pseudofuligineum . The compound is recognized for its weak basicity, indicating a neutral behavior in aqueous solutions.
The synthesis of methyl 2,2-dimethyl-4-oxochroman-6-carboxylate can be achieved through several methodologies:
Specific reactions may include:
These methods have been optimized for efficiency and yield, focusing on minimizing environmental impact.
The molecular formula for methyl 2,2-dimethyl-4-oxochroman-6-carboxylate is , with an average mass of approximately 234.2510 Da. The compound features:
COC(=O)C1=CC=C2OC(C)(C)CC(=O)C2=C1
InChI=1S/C13H14O4/c1-13(2)7-10(14)9-6-8(12(15)16-3)4-5-11(9)17-13/h4-6H,7H2,1-3H3
.The structure consists of a benzopyran framework with specific functional groups that contribute to its chemical properties.
Methyl 2,2-dimethyl-4-oxochroman-6-carboxylate can undergo various chemical reactions:
These reactions highlight the versatility of the compound in organic synthesis.
The mechanism of action for methyl 2,2-dimethyl-4-oxochroman-6-carboxylate primarily involves its interaction with biological systems through:
Research indicates that derivatives of this compound may show significant biological activities relevant to pharmacology.
Methyl 2,2-dimethyl-4-oxochroman-6-carboxylate exhibits several notable physical and chemical properties:
Additional properties such as melting point, boiling point, and specific heat capacity are not extensively documented but can be inferred from similar compounds within its class .
Methyl 2,2-dimethyl-4-oxochroman-6-carboxylate has potential applications in various scientific fields:
These applications underscore the compound's significance in advancing research across multiple disciplines.
CAS No.: 14970-71-9
CAS No.: 11104-40-8
CAS No.: 170242-21-4
CAS No.: 1823362-29-3
CAS No.: 116296-75-4